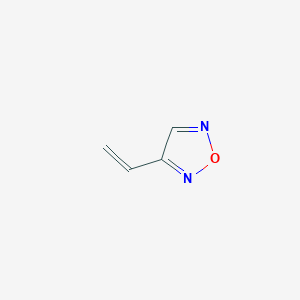
3-Ethenyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,2,5-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali . Another approach involves the 1,3-dipolar cycloaddition of nitriles to nitrile oxides .
Industrial Production Methods: Industrial production of this compound may utilize a one-pot synthesis method to streamline the process and reduce synthesis time. This method involves the preparation of O-acylamidoximes and their subsequent cyclization in a single reactor, avoiding the isolation of intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different physical and chemical properties .
Applications De Recherche Scientifique
3-Ethenyl-1,2,5-oxadiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Ethenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), enhancing its anti-tumor potency . Additionally, it may interfere with bacterial virulence pathways, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another regioisomer with similar structural properties but different electronic environments.
1,3,4-Oxadiazole: Known for its diverse biological activities, including antibacterial and antifungal properties.
1,2,3-Oxadiazole: Less common but still of interest due to its unique chemical behavior.
Uniqueness: 3-Ethenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability .
Propriétés
Numéro CAS |
849415-36-7 |
|---|---|
Formule moléculaire |
C4H4N2O |
Poids moléculaire |
96.09 g/mol |
Nom IUPAC |
3-ethenyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C4H4N2O/c1-2-4-3-5-7-6-4/h2-3H,1H2 |
Clé InChI |
IZKNTTZWROFCLX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NON=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


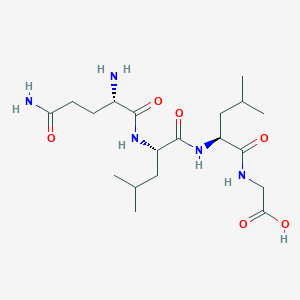
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
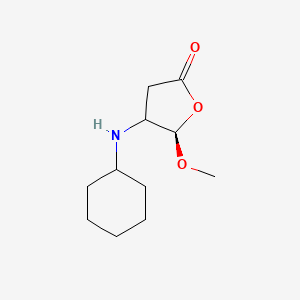
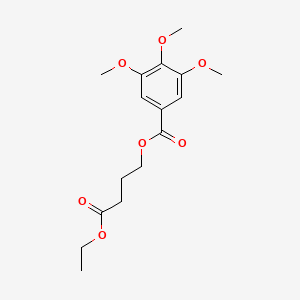
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
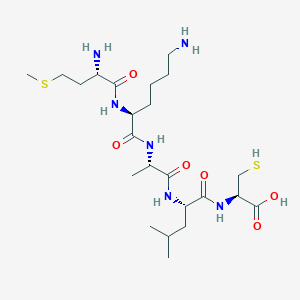
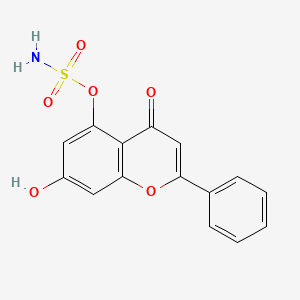


![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
